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Compound of Interest

(3-Methyl-4-nitropyridin-2-
Compound Name:
yl)methanol

Cat. No.: BO61111

Introduction

Lansoprazole is a second-generation proton pump inhibitor (PPI) widely used in the treatment
of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and reflux
esophagitis.[1] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric
parietal cells.[2] The synthesis of Lansoprazole involves the coupling of a substituted pyridine
moiety with a 2-mercaptobenzimidazole ring, followed by a selective oxidation step.[2][3] (3-
Methyl-4-nitropyridin-2-yl)methanol is a key intermediate in the synthesis of the pyridine
fragment, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[1] This document outlines
the synthetic pathway and detailed protocols for the preparation of Lansoprazole starting from
(3-Methyl-4-nitropyridin-2-yl)methanol.

Synthetic Strategy Overview

The synthesis of Lansoprazole from (3-Methyl-4-nitropyridin-2-yl)methanol can be
conceptually divided into four primary stages:

e Nucleophilic Substitution: The nitro group at the C4 position of the pyridine ring is displaced
by a 2,2,2-trifluoroethoxy group. This is a crucial step to install the characteristic substituent
of Lansoprazole.[3]

e Chlorination: The hydroxymethyl group at the C2 position is converted to a chloromethyl
group, creating a reactive site for the subsequent coupling reaction. Thionyl chloride is a

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b061111?utm_src=pdf-interest
https://patents.google.com/patent/CN103539728A/en
http://www.ijmca.com/File_Folder/116-120.pdf
http://www.ijmca.com/File_Folder/116-120.pdf
https://newdrugapprovals.org/2021/11/01/lansoprazole/
https://www.benchchem.com/product/b061111?utm_src=pdf-body
https://www.benchchem.com/product/b061111?utm_src=pdf-body
https://patents.google.com/patent/CN103539728A/en
https://www.benchchem.com/product/b061111?utm_src=pdf-body
https://www.benchchem.com/product/b061111?utm_src=pdf-body
https://newdrugapprovals.org/2021/11/01/lansoprazole/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

common reagent for this transformation.[1][3]

o Condensation (Thioether Formation): The resulting 2-chloromethylpyridine derivative is
condensed with 2-mercaptobenzimidazole under basic conditions to form the thioether
precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyljmethyl]thio]-1H-benzimidazole
(often referred to as Lansoprazole sulfide).[2][4][5]

» Oxidation: The final step involves the selective oxidation of the thioether to a sulfoxide,
yielding Lansoprazole. This reaction requires careful control to prevent over-oxidation to the
sulfone impurity.[5][6]

This synthetic approach provides a reliable pathway for the production of Lansoprazole, with
each step being well-established in organic synthesis literature.

Process Visualization

The overall synthetic pathway from the starting intermediate to the final Lansoprazole product
Is illustrated below.
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Caption: Synthetic pathway to Lansoprazole.
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Experimental Protocols

The following protocols provide detailed methodologies for each key transformation in the
synthesis of Lansoprazole.

Protocol 1: Synthesis of 2-(Hydroxymethyl)-3-methyl-4-
(2,2,2-trifluoroethoxy)pyridine

This protocol describes the substitution of the nitro group with a trifluoroethoxy group.

o Materials:

o

(3-Methyl-4-nitropyridin-2-yl)methanol

2,2,2-Trifluoroethanol

[¢]

[e]

Sodium metal (or Sodium hydride)

[e]

Anhydrous solvent (e.g., DMF or 2,2,2-Trifluoroethanol itself)
e Procedure:

o Prepare a solution of sodium trifluoroethoxide by carefully adding sodium metal in portions
to an excess of cooled (0 °C) 2,2,2-trifluoroethanol under an inert atmosphere (e.g.,
Nitrogen or Argon).

o Once the sodium has completely reacted, add (3-Methyl-4-nitropyridin-2-yl)methanol to
the solution.

o Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the
reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

o Upon completion, cool the reaction mixture to room temperature.
o Carefully quench the reaction by adding water.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography or recrystallization to obtain 2-
(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. A similar two-step process
involving rearrangement and hydrolysis has reported yields of around 85%.[1]

Protocol 2: Synthesis of 2-(Chloromethyl)-3-methyl-4-
(2,2,2-trifluoroethoxy)pyridine

This protocol details the chlorination of the hydroxymethyl group.[3]
e Materials:
o 2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
o Thionyl chloride (SOCIz2)
o Anhydrous chloroform (CHCIs) or Dichloromethane (CH2Clz)
e Procedure:

o Dissolve 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in anhydrous
chloroform in a flask equipped with a reflux condenser and a gas trap.

o Cool the solution in an ice bath (0-5 °C).
o Slowly add thionyl chloride dropwise to the stirred solution.

o After the addition is complete, allow the mixture to warm to room temperature and then
heat to reflux.[3]

o Monitor the reaction by TLC until the starting material is consumed.

o Cool the mixture and carefully evaporate the solvent and excess thionyl chloride under
reduced pressure.
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o

The resulting residue, the hydrochloride salt of the product, can often be used directly in
the next step or can be neutralized and purified.

Protocol 3: Synthesis of Lansoprazole Sulfide

This protocol describes the condensation reaction to form the thioether intermediate.

o Materials:

o

[¢]

o

[e]

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
2-Mercaptobenzimidazole
Base (e.g., Sodium hydroxide, Potassium hydroxide, Sodium methoxide)[4][7]

Solvent (e.g., Methanol, Ethanol, Water)[4][8]

e Procedure:

In a reaction flask, dissolve 2-mercaptobenzimidazole and the base (e.g., sodium
hydroxide) in the chosen solvent (e.g., water or methanol).[4][8]

Add a solution of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
in the same solvent dropwise to the mixture at a controlled temperature (e.g., 10-45 °C).[7]

[9]

Stir the reaction mixture for a period of 1 to 5 hours, monitoring for completion by TLC or
HPLC.[4][9]

Upon completion, the product may precipitate from the solution. If not, add water to induce
precipitation.

Collect the solid product by filtration, wash with water until neutral, and dry under vacuum.
[8] This process typically yields the Lansoprazole sulfide in high purity.

Protocol 4: Oxidation to Lansoprazole

This protocol outlines the final oxidation step to produce Lansoprazole.
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o Materials:
o Lansoprazole Sulfide

o Oxidizing agent (e.g., m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, sodium
hypochlorite)[3][4][6]

o Solvent (e.g., Chloroform, Dichloromethane, Methanol)[6][9]
o Catalyst (if using H202, e.g., vanadyl acetylacetonate)[2]
e Procedure (using m-CPBA):
o Dissolve Lansoprazole sulfide in a suitable halogenated solvent like chloroform.[4]

o Cool the solution to a low temperature (e.g., -10 to 0 °C) to control the exothermic reaction
and selectivity.

o Add a solution of m-CPBA in the same solvent dropwise, maintaining the low temperature.

o Monitor the reaction closely by TLC/HPLC to ensure complete consumption of the starting
material without significant formation of the sulfone byproduct.

o Once the reaction is complete, quench any excess peroxide by adding a reducing agent
solution (e.g., aqueous sodium thiosulfate or sodium sulfite).[10]

o Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to
remove m-chlorobenzoic acid, followed by washing with brine.[6]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude Lansoprazole by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to obtain the final product.[4]

Experimental Workflow and Data

The workflow for the synthesis and the typical reaction parameters are summarized below.
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Caption: Experimental workflow for Lansoprazole synthesis.
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Table 1: Summary of Reaction Conditions and Yields

. Key Temperat . Typical
Step Reaction Solvent Time (h) ]
Reagents ure (°C) Yield (%)
o 2,2,2- ~85% (for
Substitutio NaOCHzC
1 E Trifluoroeth 80 - 100 Varies related
n 3
anol steps)[1]
Chlorinatio , ,
2 SOCl2 Chloroform  Reflux Varies High
n
2-
Mercaptob
Condensati enzimidazo  Water/
3 10-50 1-5 >98%]8]
on le, Methanol
NaOH/KO
H
o m-CPBAor  Chloroform 67 - 91%(5]
4 Oxidation -10-25 1-5
H202 / Methanol [10]

Note: Yields are highly dependent on the specific reaction conditions, scale, and purification
methods employed. The values provided are indicative based on published data for similar
transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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